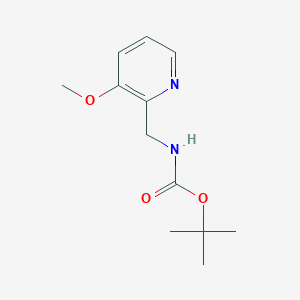

tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate

Description

tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate is a pyridine-derived carbamate compound characterized by a tert-butyl carbamate group attached to a methylene linker, which is further connected to a 3-methoxypyridin-2-yl moiety. This structure combines the electron-donating methoxy group at the pyridine ring’s 3-position with the sterically bulky tert-butyl carbamate group, making it a versatile intermediate in organic synthesis and drug discovery. The compound is cataloged under synonyms such as AKOS030623244 and ZINC299888978, with multiple commercial suppliers indicating its accessibility for research . Its primary applications include serving as a protecting group for amines in multi-step syntheses and as a precursor for bioactive molecules targeting neurological or oncological pathways.

Properties

IUPAC Name |

tert-butyl N-[(3-methoxypyridin-2-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-8-9-10(16-4)6-5-7-13-9/h5-7H,8H2,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWSSHQIDJORIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=CC=N1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-methoxypyridine-2-methanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can target the carbamate group, converting it into an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Hydroxylated derivatives of the original compound.

Reduction: Amines derived from the reduction of the carbamate group.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe in biochemical assays. It can also be used to modify biomolecules for various applications .

Medicine: It can be used to develop prodrugs that release active compounds under specific conditions .

Industry: In the industrial sector, tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The methoxypyridine ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine-Carbamate Derivatives

Physicochemical Properties

- Solubility : The tert-butyl group in the target compound reduces polarity, favoring solubility in organic solvents (e.g., DCM, THF). In contrast, hydroxy-substituted analogues (e.g., 4-hydroxy-5-methoxypyridin-3-yl derivative) exhibit higher aqueous solubility due to H-bonding .

- Electronic Effects : The 3-methoxy group on pyridin-2-yl donates electron density to the ring, activating it toward electrophilic substitution at the 4- and 6-positions. Comparatively, 5-methoxy substitution (pyridin-3-yl) directs reactivity to the 2- and 4-positions .

- Stability : The tert-butyl carbamate group provides robust protection for amines under basic and reducing conditions. Fluorine or chloro substituents (e.g., 3-fluoro or 2-chloro derivatives) enhance stability against oxidative metabolism, a critical feature in drug design .

Biological Activity

Tert-butyl ((3-methoxypyridin-2-yl)methyl)carbamate is an organic compound characterized by its unique structural features, including a tert-butyl group and a methoxypyridine moiety. The compound's molecular formula is with a molecular weight of approximately 239.28 g/mol. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of tert-butyl ((3-methoxypyridin-2-yl)methyl)carbamate is primarily attributed to its interaction with specific biological targets. The compound exhibits binding affinity with various enzymes and receptors, which may inhibit their activity. Such interactions are crucial for understanding its potential therapeutic applications, particularly in the fields of medicinal chemistry and drug development.

Biological Activities

Research indicates that tert-butyl ((3-methoxypyridin-2-yl)methyl)carbamate possesses several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains.

- Neuroprotective Effects : Similar compounds have shown protective effects against neurodegenerative conditions, possibly due to their ability to modulate amyloid beta aggregation, a hallmark of Alzheimer's disease .

- Anticancer Potential : The compound's structural similarities to other biologically active carbamates suggest potential anticancer properties. For instance, related compounds have demonstrated antiproliferative effects against various cancer cell lines .

Structure-Activity Relationships

The structure of tert-butyl ((3-methoxypyridin-2-yl)methyl)carbamate allows for diverse reactivity and biological interactions. The presence of both methoxy and carbamate groups is significant for its biochemical properties. Comparative studies with similar compounds reveal that modifications in the pyridine ring can significantly alter biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl (4-cyano-5-methoxypyridin-3-yl)methylcarbamate | C12H16N2O3 | Contains a cyano group, enhancing reactivity |

| Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate | C12H16BrN2O3 | Incorporates bromine, potentially altering biological activity |

| Tert-butyl N-[1-(4-pyridyl)methyl]carbamate | C12H16N2O3 | Features a different pyridine substitution pattern |

The unique arrangement of functional groups in tert-butyl ((3-methoxypyridin-2-yl)methyl)carbamate may confer distinct biochemical properties compared to these derivatives.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of tert-butyl ((3-methoxypyridin-2-yl)methyl)carbamate:

- Neuroprotection Against Amyloid Beta : In a study evaluating neuroprotective agents, compounds structurally related to tert-butyl ((3-methoxypyridin-2-yl)methyl)carbamate showed moderated protective activity in astrocytes stimulated with amyloid beta 1-42. This suggests that similar structures may mitigate neurodegeneration associated with Alzheimer's disease .

- Antiproliferative Activity : Research on carbamate derivatives has demonstrated significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). These findings indicate that tert-butyl ((3-methoxypyridin-2-yl)methyl)carbamate could be further investigated for its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.